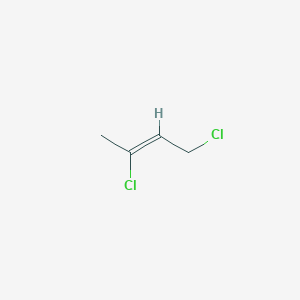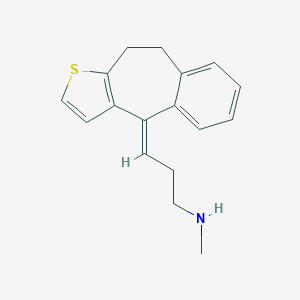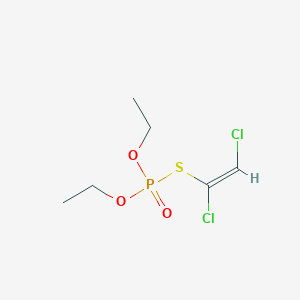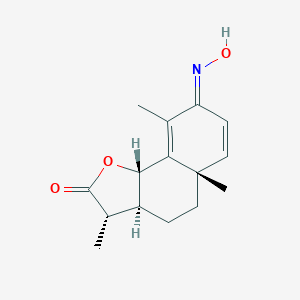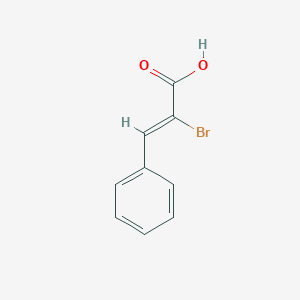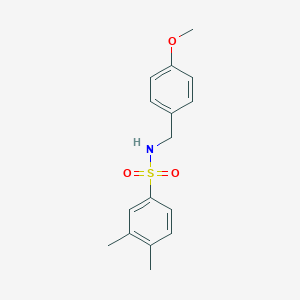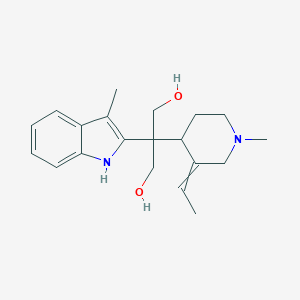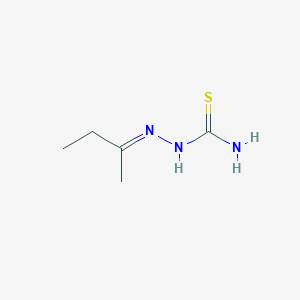
Methyl ethyl ketone thiosemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl ethyl ketone thiosemicarbazone (MEKTS) is a chemical compound that has been studied extensively in the field of medicinal chemistry due to its potential therapeutic properties. MEKTS is a thiosemicarbazone derivative of methyl ethyl ketone and has been shown to possess a wide range of biological activities, including antiviral, antitumor, and antibacterial properties.
Wissenschaftliche Forschungsanwendungen
Methyl ethyl ketone thiosemicarbazone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antiviral activity against a wide range of viruses, including HIV, herpes simplex virus, and influenza virus. Methyl ethyl ketone thiosemicarbazone has also been found to possess antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, Methyl ethyl ketone thiosemicarbazone has antibacterial properties and has been shown to be effective against both gram-positive and gram-negative bacteria.
Wirkmechanismus
The exact mechanism of action of Methyl ethyl ketone thiosemicarbazone is not fully understood. However, it is believed to exert its antiviral activity by inhibiting viral replication and entry into host cells. Methyl ethyl ketone thiosemicarbazone has also been shown to induce apoptosis in cancer cells, leading to cell death. The antibacterial activity of Methyl ethyl ketone thiosemicarbazone is thought to be due to its ability to disrupt bacterial cell membrane integrity.
Biochemische Und Physiologische Effekte
Methyl ethyl ketone thiosemicarbazone has been shown to have a low toxicity profile and is generally well-tolerated in animal studies. However, it has been reported to cause mild gastrointestinal side effects in some cases. Methyl ethyl ketone thiosemicarbazone has also been shown to have a mild inhibitory effect on the central nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl ethyl ketone thiosemicarbazone in lab experiments is its broad-spectrum antiviral, antitumor, and antibacterial activity, which makes it a useful tool for studying the effects of these compounds on various biological systems. However, one limitation of using Methyl ethyl ketone thiosemicarbazone is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on Methyl ethyl ketone thiosemicarbazone. One area of interest is its potential as a therapeutic agent for the treatment of viral infections, including HIV and influenza. Another area of interest is its potential as an anticancer agent, particularly for the treatment of drug-resistant cancers. Additionally, further studies are needed to better understand the mechanism of action of Methyl ethyl ketone thiosemicarbazone and to identify any potential side effects or toxicities associated with its use.
In conclusion, Methyl ethyl ketone thiosemicarbazone is a promising compound that has been shown to possess a wide range of biological activities. Its potential therapeutic applications make it an important area of research in the field of medicinal chemistry. Further studies are needed to fully understand its mechanism of action and to determine its potential as a therapeutic agent.
Synthesemethoden
Methyl ethyl ketone thiosemicarbazone can be synthesized by reacting methyl ethyl ketone with thiosemicarbazide in the presence of a reducing agent such as sodium borohydride. The resulting compound is then purified by recrystallization to obtain pure Methyl ethyl ketone thiosemicarbazone.
Eigenschaften
CAS-Nummer |
1752-40-5 |
|---|---|
Produktname |
Methyl ethyl ketone thiosemicarbazone |
Molekularformel |
C11H6F16O2 |
Molekulargewicht |
145.23 g/mol |
IUPAC-Name |
[(E)-butan-2-ylideneamino]thiourea |
InChI |
InChI=1S/C5H11N3S/c1-3-4(2)7-8-5(6)9/h3H2,1-2H3,(H3,6,8,9)/b7-4+ |
InChI-Schlüssel |
NCQXVINEPVAIDB-QPJJXVBHSA-N |
Isomerische SMILES |
CC/C(=N/NC(=S)N)/C |
SMILES |
CCC(=NNC(=S)N)C |
Kanonische SMILES |
CCC(=NNC(=S)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



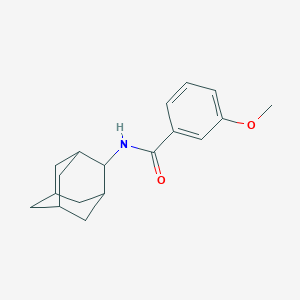
![N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B238816.png)
![1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B238842.png)
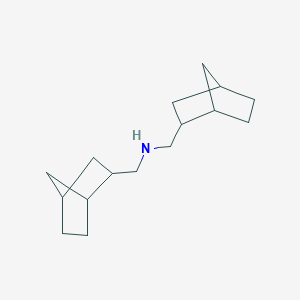
![1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B238855.png)
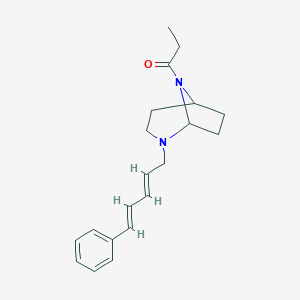
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-dec-2-enethioate](/img/structure/B238881.png)
